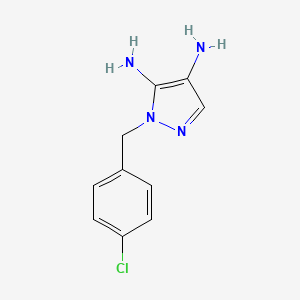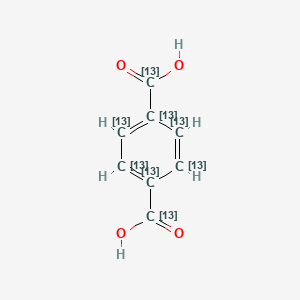
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound with a unique isotopic labeling, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the isotopic labeling of benzene followed by functionalization to introduce the carboxylic acid groups. One common method is the catalytic hydrogenation of benzene-13C6 to produce cyclohexane-13C6, followed by oxidation to form the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic labeling techniques and efficient catalytic processes to ensure high yield and purity. The use of advanced separation and purification methods is crucial to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism by which (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes provide enhanced sensitivity and resolution, allowing for detailed structural analysis. In biological systems, the compound can be metabolized, and its labeled carbon atoms can be tracked to study metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: The non-labeled version of the compound.
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid derivatives: Compounds with different functional groups attached to the benzene ring.
Uniqueness
The primary uniqueness of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which provides distinct advantages in analytical and research applications. The carbon-13 isotopes enhance NMR signals and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C8H6O4 |
|---|---|
Peso molecular |
174.072 g/mol |
Nombre IUPAC |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Clave InChI |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)[13C](=O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


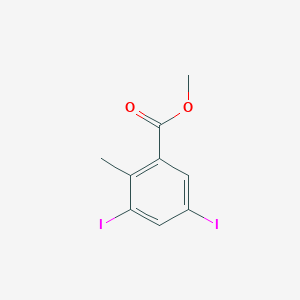
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
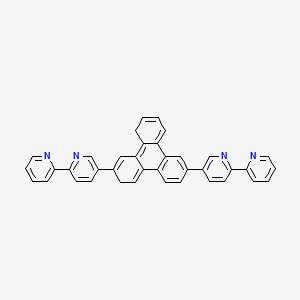

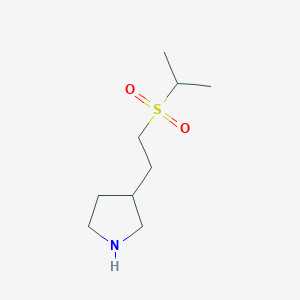


![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
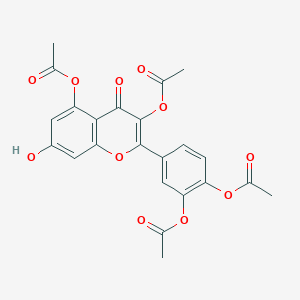
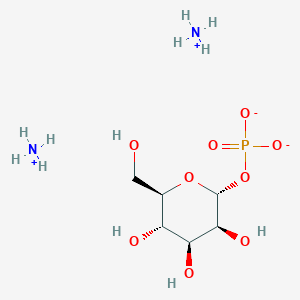
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)

